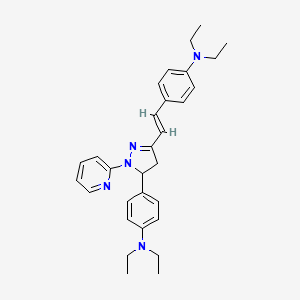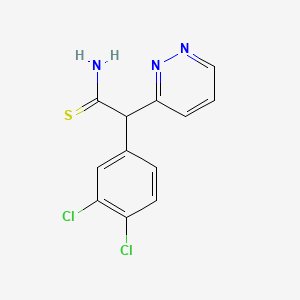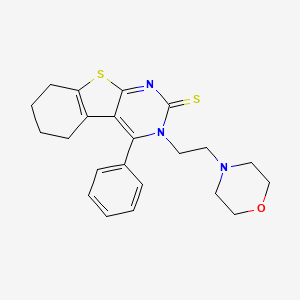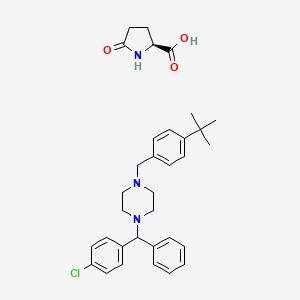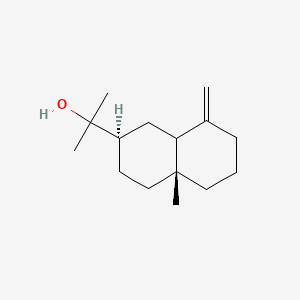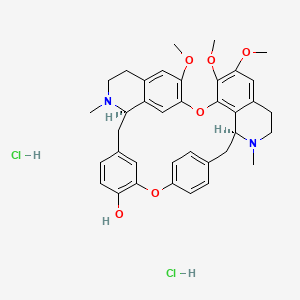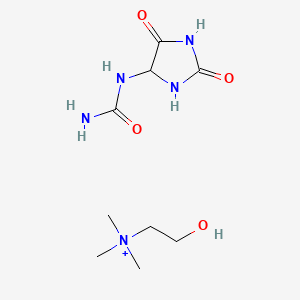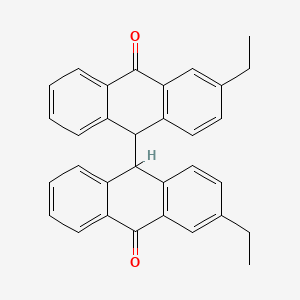
(9,9'-Bianthracene)-10,10'(9H,9'H)-dione, 3,3'-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is a complex organic compound that belongs to the family of bianthracenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthracene derivatives followed by a series of reduction and alkylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biology
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties and potential use as therapeutic agents.
Industry
In industry, (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- might be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Mecanismo De Acción
The mechanism by which (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- exerts its effects depends on its specific application. In electronic applications, its mechanism involves the transfer of electrons or holes through its conjugated system. In biological systems, it might interact with specific proteins or nucleic acids, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar electronic properties.
9,10-Diphenylanthracene: A derivative with additional phenyl groups, used in organic electronics.
Tetracene: A larger polycyclic aromatic hydrocarbon with extended conjugation.
Uniqueness
(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is unique due to its specific substitution pattern and the presence of the diethyl groups, which can influence its electronic properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
71130-12-6 |
|---|---|
Fórmula molecular |
C32H26O2 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
2-ethyl-10-(3-ethyl-10-oxo-9H-anthracen-9-yl)-10H-anthracen-9-one |
InChI |
InChI=1S/C32H26O2/c1-3-19-13-15-23-27(17-19)31(33)25-11-7-5-9-21(25)29(23)30-22-10-6-8-12-26(22)32(34)28-18-20(4-2)14-16-24(28)30/h5-18,29-30H,3-4H2,1-2H3 |
Clave InChI |
UWWAWAUNJBTJPP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2=O)C4C5=C(C=C(C=C5)CC)C(=O)C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


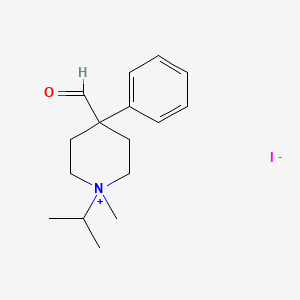
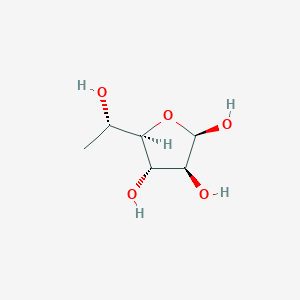
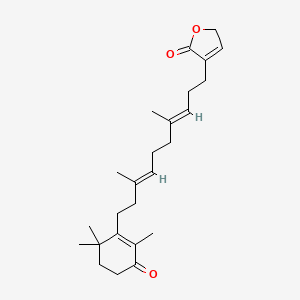
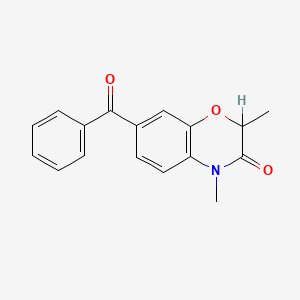
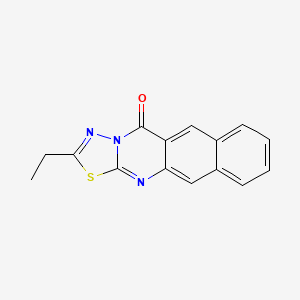
![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)
